molecular formula C5H10N2O3S B8039323 N-(1,1-Dioxo-16-thiomorpholin-4-YL)-formamide

N-(1,1-Dioxo-16-thiomorpholin-4-YL)-formamide

Cat. No.: B8039323
M. Wt: 178.21 g/mol
InChI Key: HWTXXWIJPLNYIH-UHFFFAOYSA-N
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Description

N-(1,1-Dioxo-16-thiomorpholin-4-YL)-formamide is a chemical compound with a unique molecular structure. It is known for its versatility and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a thiomorpholine ring with a dioxo substitution and a formamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-Dioxo-16-thiomorpholin-4-YL)-formamide typically involves the reaction of thiomorpholine with formamide under specific conditions. The process may include the following steps:

    Formation of Thiomorpholine Ring: Thiomorpholine can be synthesized through the reaction of ethylene oxide with thiourea, followed by cyclization.

    Dioxo Substitution: The thiomorpholine ring is then subjected to oxidation to introduce the dioxo groups. This can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Formamide Addition: Finally, the formamide group is introduced through a reaction with formic acid or formamide under controlled conditions, typically involving a catalyst such as sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and pH, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-Dioxo-16-thiomorpholin-4-YL)-formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the dioxo groups or the formamide moiety.

    Substitution: The thiomorpholine ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

    Substitution: Halogenating agents, alkylating agents, or acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(1,1-Dioxo-16-thiomorpholin-4-YL)-formamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(1,1-Dioxo-16-thiomorpholin-4-YL)-formamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(1,1-Dioxo-16-thiomorpholin-4-YL)-formamide can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their functional groups or substituents, leading to variations in their chemical properties and applications

Properties

IUPAC Name

N-(1,1-dioxo-1,4-thiazinan-4-yl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3S/c8-5-6-7-1-3-11(9,10)4-2-7/h5H,1-4H2,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTXXWIJPLNYIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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